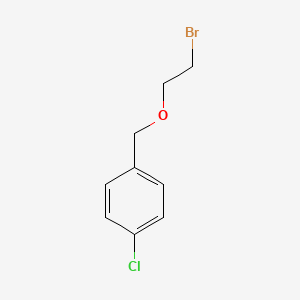
5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound belonging to the class of isoindolinones, which are known for their diverse biological activities. This compound features a bromine atom at the 5-position and a butyl group at the 2-position of the isoindolinone core structure. Isoindolinones are significant in medicinal chemistry due to their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of 2-butylisoindolin-1-one. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxyl, carbonyl, or carboxyl derivatives.
Reduction: Formation of dehalogenated or fully reduced isoindolinone derivatives.
科学研究应用
5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the butyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-butylisoindolin-1-one
- 5-Fluoro-2-butylisoindolin-1-one
- 5-Iodo-2-butylisoindolin-1-one
Comparison
Compared to its analogs, 5-bromo-2-butyl-2,3-dihydro-1H-isoindol-1-one exhibits unique properties due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s reactivity and binding interactions. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC 名称 |
5-bromo-2-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-6-14-8-9-7-10(13)4-5-11(9)12(14)15/h4-5,7H,2-3,6,8H2,1H3 |
InChI 键 |
QOMKWQRYTRUJAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CC2=C(C1=O)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8601591.png)


![N2-[2-(3H-Imidazol-4-yl)-ethyl]-benzothiazole-2,6-diamine](/img/structure/B8601615.png)

![2-Methyl-2-[(prop-2-en-1-yl)oxy]butane](/img/structure/B8601638.png)


![3-[2-(Dimethylamino)ethyl]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8601656.png)
